molecular formula C25H31N3O5 B1244846 moiramide B

moiramide B

Cat. No. B1244846
M. Wt: 453.5 g/mol
InChI Key: WMLLJSBRSSYYPT-PQUJRENYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Moiramide B is an organonitrogen compound and an organooxygen compound. It derives from a beta-amino acid.
moiramide B is a natural product found in Pseudomonas fluorescens with data available.

Scientific Research Applications

Antibacterial Properties and Mechanism of Action

Moiramide B has been identified as a natural product with broad-spectrum antibiotic properties. It functions by inhibiting the carboxyltransferase component of acetyl-CoA carboxylase in bacteria, which is crucial for fatty acid synthesis. This inhibition is vital for its antibacterial efficacy, especially against gram-positive bacteria. Studies have shown that moiramide B binds to carboxyltransferase as an enol/enolate, suggesting that its active form is an anionic enolate. The (4S)-methyl succinimide moiety of moiramide B interacts with the oxyanion holes of the enzyme, crucial for its antibiotic function. Additionally, the unsaturated fatty acid tail of moiramide B is essential for bacterial cell entry, but not for the inhibition mechanism itself (Silvers et al., 2016).

Structural Modifications and Efficacy

Synthetic variations of moiramide B have been explored to understand structure-activity relationships. These studies revealed that while the fatty acid side chain of moiramide B can vary, leading to optimized physicochemical properties, the pyrrolidinedione group is critical for efficient target binding and antibacterial activity. Such structural modifications have led to improved activities against gram-positive bacteria and have highlighted the potential of moiramide B derivatives as novel antibacterial agents (Freiberg et al., 2006), (Pohlmann et al., 2005).

Asymmetric Synthesis

The first asymmetric synthesis of moiramide B was achieved using specific chemical methods. This synthesis process is significant for the production and potential modification of moiramide B for further research and therapeutic applications (Dixon & Davies, 1996).

Novel Antibacterial Mode of Action

Moiramide B is known to target bacterial acetyl-CoA carboxylase, a novel mode of action for antibiotics. This mode of action is distinct from that of many current antibiotics, making moiramide B a potentially valuable tool in the fight against antibiotic-resistant bacteria. Understanding its mechanism can lead to the development of other antibiotics with similar or improved properties (Freiberg et al., 2005).

properties

Product Name

moiramide B

Molecular Formula

C25H31N3O5

Molecular Weight

453.5 g/mol

IUPAC Name

(2E,4E)-N-[(1S)-3-[[(2S)-3-methyl-1-[(3R,4S)-4-methyl-2,5-dioxopyrrolidin-3-yl]-1-oxobutan-2-yl]amino]-3-oxo-1-phenylpropyl]hexa-2,4-dienamide

InChI

InChI=1S/C25H31N3O5/c1-5-6-8-13-19(29)26-18(17-11-9-7-10-12-17)14-20(30)27-22(15(2)3)23(31)21-16(4)24(32)28-25(21)33/h5-13,15-16,18,21-22H,14H2,1-4H3,(H,26,29)(H,27,30)(H,28,32,33)/b6-5+,13-8+/t16-,18-,21+,22-/m0/s1

InChI Key

WMLLJSBRSSYYPT-PQUJRENYSA-N

Isomeric SMILES

C/C=C/C=C/C(=O)N[C@@H](CC(=O)N[C@@H](C(C)C)C(=O)[C@H]1[C@@H](C(=O)NC1=O)C)C2=CC=CC=C2

Canonical SMILES

CC=CC=CC(=O)NC(CC(=O)NC(C(C)C)C(=O)C1C(C(=O)NC1=O)C)C2=CC=CC=C2

synonyms

moiramide B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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